molecular formula C17H13NO2 B13872250 4-Methoxy-3-quinolin-6-ylbenzaldehyde

4-Methoxy-3-quinolin-6-ylbenzaldehyde

Cat. No.: B13872250
M. Wt: 263.29 g/mol
InChI Key: OKMMMDWYHULOED-UHFFFAOYSA-N
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Description

4-Methoxy-3-quinolin-6-ylbenzaldehyde is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methoxy group at the 4-position and a benzaldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-quinolin-6-ylbenzaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Formylation: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-quinolin-6-ylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Methoxy-3-quinolin-6-ylbenzoic acid.

    Reduction: 4-Methoxy-3-quinolin-6-ylbenzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-quinolin-6-ylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-quinolin-6-ylbenzaldehyde depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary, but common targets include DNA gyrase, topoisomerase, and other essential enzymes in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with a methoxy group and an aldehyde group on a benzene ring.

    Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial properties.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group on the quinoline ring, known for their pharmaceutical importance.

Uniqueness

4-Methoxy-3-quinolin-6-ylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and benzaldehyde groups on the quinoline ring enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-methoxy-3-quinolin-6-ylbenzaldehyde

InChI

InChI=1S/C17H13NO2/c1-20-17-7-4-12(11-19)9-15(17)13-5-6-16-14(10-13)3-2-8-18-16/h2-11H,1H3

InChI Key

OKMMMDWYHULOED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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